Methyl butyrate

Catalog No.
S590038
CAS No.
623-42-7
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl butyrate

CAS Number

623-42-7

Product Name

Methyl butyrate

IUPAC Name

methyl butanoate

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N

SMILES

CCCC(=O)OC

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
15 mg/mL at 25 °C
Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride
In water, 1.5X10+4 mg/l @ 25 °C
miscible with alcohol, ether; soluble 1 ml in 60 ml wate

Synonyms

Butyric Acid Methyl Ester; Butyric Acid Ester with MeOH; 3-Methylpropanoic Acid Methyl Ester; Methyl Butanoate; Methyl n-Butyrate; NSC 9380; Butanoic Acid Methyl Ester

Canonical SMILES

CCCC(=O)OC

Methyl butyrate, also known as methyl butanoate, is a colorless liquid with a pleasant, fruity odor reminiscent of apples and pineapples. It is naturally found in various fruits and vegetables, and commercially produced for various applications, including as a flavoring and fragrance agent and as a solvent [].

Potential Anti-cancer Properties

One area of scientific research exploring methyl butyrate is its potential anti-cancer properties. In vitro studies have shown that exposure to methyl butyrate vapor can induce cell death (cytotoxicity) in human breast cancer cells []. This study suggests that methyl butyrate may have potential as an anti-cancer agent, although further research is needed to understand its mechanism of action and explore its efficacy and safety in vivo (living organisms).

Research into its effects on the nervous system

Another area of research investigates the potential effects of methyl butyrate on the nervous system. Studies have shown that it can modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in various neurological functions []. However, these studies are primarily focused on understanding the basic mechanisms of action and potential therapeutic applications remain speculative and require further investigation.

Methyl butyrate, or methyl butanoate, is the methyl ester of butyric acid. It is a colorless liquid at room temperature, characterized by a fruity odor reminiscent of apples or pineapples. Methyl butyrate has low solubility in water and floats to form an oily layer when mixed. Its chemical formula is C5H10O2C_5H_{10}O_2 with a molecular weight of approximately 102.13 g/mol . This compound is flammable and has a relatively low vapor pressure (40 mmHg at 30 °C), allowing for safe handling under standard conditions .

Methyl butyrate occurs naturally in various plant products, particularly in pineapple oil, and can be synthesized for use in food flavoring and perfumes .

  • Toxicity: Limited data exists on the oral or dermal toxicity of methyl butyrate []. However, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation [].
  • Flammability: As mentioned earlier, methyl butyrate is a flammable liquid and should be handled with caution, keeping it away from heat sources and open flames [].
  • Reactivity: Methyl butyrate can react vigorously with strong oxidizing agents, increasing fire risk [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling methyl butyrate [].
  • Ensure proper ventilation in areas where methyl butyrate is used.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials [].
Typical of esters:

  • Hydrolysis: Methyl butyrate can be hydrolyzed back into butyric acid and methanol, especially under acidic or basic conditions .
  • Transesterification: It can react with alcohols to form different esters, a common reaction in biodiesel production .
  • Reactions with Acids: Methyl butyrate reacts exothermically with strong acids, generating alcohols and carboxylic acids .

Methyl butyrate has been studied for its potential biological activities. It exhibits low toxicity and does not cause skin sensitization at high concentrations . Additionally, it has been investigated for its role in flavoring and aroma compounds in food products, contributing positively to sensory experiences . Some studies also suggest that it may have implications in metabolic pathways due to its presence in various biological matrices .

Methyl butyrate can be synthesized through several methods:

  • Transesterification: This method involves the reaction of vinyl butyrate with methanol using a lipase catalyst. Optimal conditions include a molar ratio of 2:2 (vinyl butyrate:methanol) and incubation at 40 °C for up to 16 hours, yielding up to 86% methyl butyrate .
  • Direct Esterification: This process involves reacting butyric acid with methanol under acidic conditions, often using sulfuric acid as a catalyst .
  • Biocatalysis: Lipases from various sources (e.g., Aspergillus fumigatus) have been employed for the enzymatic synthesis of methyl butyrate, offering advantages such as milder reaction conditions and higher specificity .

Methyl butyrate has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Perfume Industry: Incorporated into fragrances for its pleasant scent.
  • Fuel Research: Investigated as a surrogate fuel for biodiesel combustion studies, although it does not replicate all characteristics of larger fatty acid methyl esters effectively .
  • Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds.

Research indicates that methyl butyrate interacts minimally with biological systems at standard concentrations. In human maximization tests, it showed no skin sensitization reactions, indicating its safety profile when used appropriately in consumer products . Additionally, its interactions in metabolic pathways are still under investigation, highlighting the need for further studies on its biological effects.

Methyl butyrate belongs to the class of organic acid methyl esters. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Ethyl acetateC4H8O2C_4H_8O_2Common solvent with a sweet smell; used in nail polish removers.
Methyl propionateC4H8O2C_4H_8O_2Shorter chain than methyl butyrate; used as a flavoring agent.
Ethyl butanoateC6H12O2C_6H_{12}O_2Longer chain; commonly used as a flavoring agent with a fruity aroma.
Butyl acetateC6H12O2C_6H_{12}O_2Used primarily as a solvent; has a fruity odor similar to that of methyl butyrate.
Hexyl acetateC8H16O2C_8H_{16}O_2Has a more pronounced fruity odor; used in perfumes and food flavorings.

Methyl butyrate is unique due to its specific fruity aroma and lower molecular weight compared to some of its counterparts, making it particularly suitable for applications requiring lighter scents or flavors.

Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57°F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air.
Liquid
colourless liquid with an apple-like odou

Color/Form

Colorless liquid

XLogP3

1.3

Boiling Point

216 °F at 760 mm Hg (NTP, 1992)
102.8 °C
102.8 °C @ 760 mm Hg

Flash Point

57 °F (NTP, 1992)
57 °F (14 °C) (CLOSED CUP)

Vapor Density

3.53 (NTP, 1992) (Relative to Air)
3.5 (AIR= 1)

Density

0.8984 at 68 °F (USCG, 1999)
d04 0.92
0.8984 @ 20 °C/4 °C
0.892-0.897

LogP

1.29 (LogP)
1.29
log Kow= 1.29

Odor

APPLE-LIKE ODOR

Melting Point

-139 °F (NTP, 1992)
-85.8 °C
Mp -95 °
-95°C

UNII

CGX598508O

GHS Hazard Statements

Aggregated GHS information provided by 1687 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1687 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1685 of 1687 companies with hazard statement code(s):;
H225 (98.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.84 mm Hg at 68 °F ; 40 mm Hg at 85.3° F; 60 mm Hg at 99.3° F (NTP, 1992)
32.28 mmHg
32.3 mm Hg @ 25 °C

Pictograms

Flammable

Flammable

Other CAS

623-42-7

Wikipedia

Methyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

FROM METHYL ALCOHOL AND BUTYRIC ACID IN THE PRESENCE OF CONCN SULFURIC ACID.

General Manufacturing Information

Butanoic acid, methyl ester: ACTIVE
FEMA NUMBER 2693
NON-ALCOHOLIC BEVERAGES 17 PPM, ICE CREAM, ICES ETC 31 PPM, CANDY 86 PPM, BAKED GOODS 48-200 PPM.

Dates

Modify: 2023-08-15

Merck Index, 13th Edition

Methyl butyrate, thegoodscentscompany.com

Aldrich Chemicals Handbook, Sigma-Aldrich Company, Milwaukee, (2007)

Flath, Robert A.; Forrey, R. R. (1970). "Volatile components of Smooth Cayenne pineapple". Journal of Agricultural and Food Chemistry. 18 (2): 306–309. doi:10.1021/jf60168a018.

Use of methyl butyrate as an additive in perfume Archived 2008-05-31 at the Wayback Machine

Methyl butyrate as a component of biodiesel Archived March 6, 2006, at the Wayback Machine

Gaïl, S.; Thomson, M.J.; Sarathy, S.M.; Syed, S.A.; Dagaut, P.; Diévart, P.; Marchese, A.J.; Dryer, F.L. (2007). "A wide-ranging kinetic modeling study of methyl butanoate combustion". Proceedings of the Combustion Institute. 31: 305–311. doi:10.1016/j.proci.2006.08.051.

vte

Esters

Explore Compound Types